2-(4-BR-PH)-8-CL-4-Isopropyl-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene
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Overview
Description
2-(4-BR-PH)-8-CL-4-Isopropyl-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of bromine, chlorine, and isopropyl groups attached to a naphthalene core, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BR-PH)-8-CL-4-Isopropyl-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of bromine, chlorine, and isopropyl groups through various substitution reactions. Common reagents used in these reactions include bromine, chlorine gas, and isopropyl halides. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity levels for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-BR-PH)-8-CL-4-Isopropyl-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of halogen groups.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while reduction can produce dehalogenated derivatives. Substitution reactions can lead to a wide range of functionalized naphthalene compounds .
Scientific Research Applications
2-(4-BR-PH)-8-CL-4-Isopropyl-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in biochemical studies.
Mechanism of Action
The mechanism of action of 2-(4-BR-PH)-8-CL-4-Isopropyl-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene involves its interaction with specific molecular targets and pathways. The compound’s halogenated groups can form strong interactions with biological macromolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-BR-PH)-4,4-DIMETHYL-1,9B-DIHYDRO-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE
- 2-(4-BR-PH)-4-(4-ETHOXY-PH)-1,9B-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE
- 2-(4-BR-PH)-6,8-DICHLORO-4-PH-1,9B-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE
Uniqueness
What sets 2-(4-BR-PH)-8-CL-4-Isopropyl-1,9B-2H-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene apart from similar compounds is its specific combination of bromine, chlorine, and isopropyl groups. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C19H18BrClN2O |
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Molecular Weight |
405.7 g/mol |
IUPAC Name |
2-(4-bromophenyl)-9-chloro-5-propan-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C19H18BrClN2O/c1-11(2)19-23-17(15-9-14(21)7-8-18(15)24-19)10-16(22-23)12-3-5-13(20)6-4-12/h3-9,11,17,19H,10H2,1-2H3 |
InChI Key |
QHNQNUOKROZDAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=C(O1)C=CC(=C4)Cl |
Origin of Product |
United States |
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